Fmoc-D-Cit-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Cit-OH typically involves the protection of the amino group of D-citrulline with the fluorenylmethoxycarbonyl group. This can be achieved by reacting D-citrulline with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction proceeds as follows:
D-Citrulline+Fmoc-Cl→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Cit-OH primarily undergoes reactions typical of amino acids and their derivatives. These include:
Substitution Reactions: The fluorenylmethoxycarbonyl group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide is commonly used to remove the fluorenylmethoxycarbonyl group.
Major Products:
Scientific Research Applications
Chemistry: Fmoc-D-Cit-OH is extensively used in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins .
Biology and Medicine: In biological research, this compound is used to synthesize peptide mimetics that can act as enzyme inhibitors or receptor antagonists. These mimetics are valuable in studying protein-protein interactions and developing therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its stability and ease of deprotection make it an ideal choice for large-scale peptide synthesis .
Mechanism of Action
The primary function of Fmoc-D-Cit-OH in peptide synthesis is to protect the amino group of D-citrulline during the synthesis process. The fluorenylmethoxycarbonyl group prevents unwanted side reactions and can be selectively removed under basic conditions, allowing for the controlled formation of peptide bonds . The molecular target is the amino group of D-citrulline, and the pathway involves the formation and subsequent removal of the fluorenylmethoxycarbonyl group .
Comparison with Similar Compounds
Fmoc-L-Citrulline: Similar to Fmoc-D-Cit-OH but with the L-isomer of citrulline.
Fmoc-L-Arginine: Another amino acid derivative with a fluorenylmethoxycarbonyl protecting group.
Fmoc-L-Lysine: Used in peptide synthesis with a fluorenylmethoxycarbonyl group protecting the amino group.
Uniqueness: this compound is unique due to its D-isomer configuration, which can impart different biological activities compared to its L-isomer counterpart. This makes it valuable in the synthesis of peptide mimetics with specific stereochemistry .
Properties
IUPAC Name |
(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMSMZSRTIOFOK-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCNC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426779 | |
Record name | Fmoc-D-Cit-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200344-33-8 | |
Record name | Fmoc-D-Cit-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-Fmoc-amino-5-ureidopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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